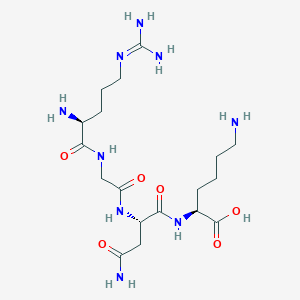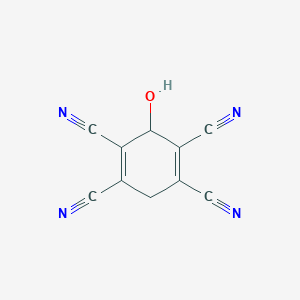![molecular formula C7H13NO3 B14225155 [(2R,5S)-5-Hydroxypiperidin-2-yl]acetic acid CAS No. 778553-70-1](/img/structure/B14225155.png)
[(2R,5S)-5-Hydroxypiperidin-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,5S)-5-Hydroxypiperidin-2-yl]acetic acid is a compound with the molecular formula C6H11NO3. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,5S)-5-Hydroxypiperidin-2-yl]acetic acid can be achieved through several methods. One common approach involves the hydrogenation of a precursor compound, such as 5-hydroxypiperidine-2-carboxylic acid, under specific conditions. This process typically requires a hydrogenation catalyst, such as palladium on carbon, and is carried out under a hydrogen atmosphere .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and sustainable production of the compound by utilizing flow microreactors, which offer better control over reaction conditions and improved yields .
Chemical Reactions Analysis
Types of Reactions
[(2R,5S)-5-Hydroxypiperidin-2-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various reduced derivatives .
Scientific Research Applications
[(2R,5S)-5-Hydroxypiperidin-2-yl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of [(2R,5S)-5-Hydroxypiperidin-2-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid: A stereoisomer with similar chemical properties but different biological activities.
Piperidine derivatives: These compounds share the piperidine core structure and have diverse applications in pharmaceuticals and other fields.
Uniqueness
[(2R,5S)-5-Hydroxypiperidin-2-yl]acetic acid is unique due to its specific stereochemistry, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research and development in various scientific disciplines .
Properties
CAS No. |
778553-70-1 |
|---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
2-[(2R,5S)-5-hydroxypiperidin-2-yl]acetic acid |
InChI |
InChI=1S/C7H13NO3/c9-6-2-1-5(8-4-6)3-7(10)11/h5-6,8-9H,1-4H2,(H,10,11)/t5-,6+/m1/s1 |
InChI Key |
XROWOJAYGIRZJN-RITPCOANSA-N |
Isomeric SMILES |
C1C[C@@H](NC[C@H]1O)CC(=O)O |
Canonical SMILES |
C1CC(NCC1O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7H-Indolo[3,2-j]phenanthridine-7,13(12H)-dione, 12-(phenylmethyl)-](/img/structure/B14225081.png)
![12-Propanoylbenzo[b]acridine-6,11-dione](/img/structure/B14225082.png)


![2,6,10,10-Tetramethylbicyclo[7.1.0]decan-5-ol](/img/structure/B14225100.png)



![4-[8-(Cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]benzoic acid](/img/structure/B14225124.png)
![N-[(4-Nitrophenyl)methyl]-2-sulfanylbenzamide](/img/structure/B14225134.png)
![5-nitro-N-[(1S)-1-phenylethyl]furan-2-carboxamide](/img/structure/B14225137.png)


